molecular formula C15H25NO3S B2984993 N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide CAS No. 1396801-48-1

N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2984993
CAS No.: 1396801-48-1
M. Wt: 299.43
InChI Key: LUKJQLRDHCQDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H25NO3S and its molecular weight is 299.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biphenylsulfonamide Endothelin Antagonists

Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds, including 2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide (BMS-187308), have shown improved ETA binding affinity and functional activity. Their oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats indicates potential for cardiovascular applications (Murugesan et al., 1998).

Structural and Computational Study of Sulfonamide Molecules

A new compound derived from dimethyl-4-nitroaniline and methylbenzene-1-sulfonyl chloride was characterized using structural and computational analysis. This study provides insights into the intermolecular interactions in crystal states and the electronic properties of sulfonamide compounds, contributing to the development of new materials with specific properties (Murthy et al., 2018).

Synthesis and Biochemical Evaluation of Sulfonamides as Inhibitors

Sulfonamide derivatives have been synthesized and evaluated as inhibitors of specific enzymes, demonstrating their potential in biochemical research for the development of therapeutic agents. These compounds, including N-(4-phenylthiazol-2-yl)benzenesulfonamides, have shown high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism, suggesting applications in neurological research (Röver et al., 1997).

Antitumor Sulfonamides and Gene Expression Studies

Studies on sulfonamide-focused libraries have led to the identification of compounds with antitumor activities, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide. These compounds have been shown to inhibit cell cycle progression and have advanced to clinical trials, highlighting the role of sulfonamides in cancer research (Owa et al., 2002).

Activation of Carcinogens by Desulfonylation

Research on the carcinogenicity of N-hydroxy-2-fluorenylbenzenesulfonamide by desulfonylation to N-2-fluorenylhydroxylamine in vivo highlights the biochemical transformations of sulfonamide derivatives and their implications in cancer research (Malejka-Giganti et al., 1971).

Properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-11-6-7-13(10-12(11)2)20(18,19)16-9-8-14(17)15(3,4)5/h6-7,10,14,16-17H,8-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKJQLRDHCQDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.